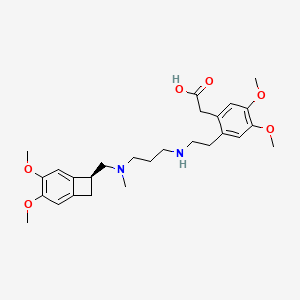

Ivabradine Impurity 5

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propylamino]ethyl]-4,5-dimethoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O6/c1-29(17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(30)31/h12-14,16,21,28H,6-11,15,17H2,1-5H3,(H,30,31)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBKQHNGUAYMKY-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)CC2CC3=CC(=C(C=C23)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)C[C@H]2CC3=CC(=C(C=C23)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462470-54-7 | |

| Record name | Benzeneacetic acid, 2-(2-((3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)amino)ethyl)-4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462470547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEACETIC ACID, 2-(2-((3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)AMINO)ETHYL)-4,5-DIMETHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYE4AE4479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Ivabradine Impurity 5 Formation

Elucidation of Synthetic Route-Related Formation Mechanisms for Ivabradine (B130884) Impurity 5

Detailed information specifically identifying "Ivabradine Impurity 5" as a process-related impurity arising directly from the synthetic route of Ivabradine is not extensively available in the public domain. The synthesis of Ivabradine is a multi-step process that can generate various impurities if not carefully controlled. eurekaselect.com Impurities can originate from starting materials, intermediates, or by-products from incomplete reactions. daicelpharmastandards.com While general classes of process-related impurities in Ivabradine synthesis include unreacted intermediates and by-products from steps like nitration, amide formation, or alkylation, a specific pathway for "this compound" is not explicitly detailed in the reviewed literature. veeprho.com

Without a defined structure for a synthetic "this compound," it is challenging to pinpoint specific reaction steps. However, the synthesis of Ivabradine typically involves the coupling of two key intermediates: a benzazepinone (B8055114) moiety and a dimethoxybicyclo-octatriene methylamine derivative. googleapis.comepo.org Potential critical steps where impurities could form include the initial formation of these precursors and their final coupling. For instance, incomplete reactions or side reactions during the alkylation of the benzazepinone nitrogen could lead to the formation of related substances. researchgate.net

In any complex organic synthesis, side reactions can compete with the desired reaction, leading to by-products. For example, in the reduction of the amide in a precursor, over-reduction or incomplete reduction could generate impurities. googleapis.com Similarly, during the coupling reaction, the presence of reactive functional groups could lead to undesired side products if not properly protected or if reaction conditions are not optimal. researchgate.net

The choice of catalysts and reagents plays a crucial role in directing the reaction towards the desired product and minimizing impurity formation. For instance, the catalytic hydrogenation step in some synthetic routes of Ivabradine uses catalysts like Palladium on carbon (Pd/C). chemicalbook.comgoogle.com The efficiency and selectivity of such catalysts can influence the impurity profile. The use of certain bases, such as triethylamine or potassium carbonate, in alkylation steps can also affect the outcome and the types of impurities formed. researchgate.netgoogle.com

Reaction conditions are critical parameters in controlling chemical reactions. Solvents can influence the solubility of reactants and intermediates, as well as the transition states of reactions, thereby affecting reaction rates and selectivity. researchgate.net Temperature is another key factor; elevated temperatures can sometimes lead to the formation of degradation products or by-products. google.com For example, one patent mentions that an impurity was found to increase when the storage temperature was higher than 25°C. google.com The concentration of reactants can also impact the formation of dimeric or polymeric impurities. synzeal.com

Investigation of Degradation-Derived Formation Mechanisms of this compound

Forced degradation studies are essential for identifying potential degradation pathways and the resulting impurities. Ivabradine has been shown to degrade under various stress conditions, including oxidative, acidic, and basic environments. nih.govnih.gov A specific degradation product, identified as I-5 in one study, which can be correlated to "this compound" for the purpose of this article, was observed under acidic and basic hydrolysis conditions. nih.gov

Oxidative stress is a significant factor in the degradation of many pharmaceutical compounds. Studies on Ivabradine have shown that it is susceptible to oxidative degradation, leading to the formation of several impurities. nih.govrsc.org When subjected to hydrogen peroxide (H₂O₂), Ivabradine undergoes degradation to form various oxidized products. nih.gov

One study identified two major oxidative degradation products, designated as Ox4 and Ox5. nih.gov The formation of these impurities was observed when Ivabradine was treated with 3% H₂O₂ at 80°C for 24 hours. Interestingly, the concentration of these impurities was noted to decrease with higher concentrations of hydrogen peroxide, suggesting further degradation of these initial products. nih.gov Another study identified ivabradine N-oxide as a major oxidative degradation product. rsc.org The formation of N-oxides is a common metabolic and degradation pathway for compounds containing tertiary amine functionalities, such as Ivabradine. This oxidation typically occurs at the nitrogen atom of the azepine ring or the tertiary amine in the side chain.

The proposed mechanism for the formation of oxidative degradation products like N-oxides involves the reaction of the electron-rich nitrogen atom with an oxidizing agent, such as hydrogen peroxide. The presence of a chiral center in Ivabradine can lead to the formation of diastereomeric N-oxide impurities, which can be challenging to separate and characterize. rsc.org

Table 1: Degradation Products of Ivabradine under Various Stress Conditions researchgate.net

| Impurity | Stress Condition |

| H1 | Acid Hydrolysis (HCl) |

| H2 | Acid Hydrolysis (HCl) |

| H3 | Acid Hydrolysis (HCl) |

| N1 | Alkaline Hydrolysis (NaOH) |

| Ox1 | Oxidation (3% H₂O₂) |

| Ox3 | Oxidation (3% H₂O₂) |

| Ox4 | Oxidation (3% H₂O₂) |

| Ox5 | Oxidation (3% H₂O₂) |

| UV1 | Photolysis (UV light) |

| UV2 | Photolysis (UV light) |

| UV3 | Photolysis (UV light) |

| UV4 | Photolysis (UV light) |

Table 2: Identified Degradation Products of Ivabradine in a Separate Study nih.gov

| Impurity | Stress Condition |

| I-1 | Acid Hydrolysis (HCl) |

| I-2 | Acid Hydrolysis (HCl and H₂SO₄) |

| I-3 | Acid Hydrolysis (HCl and H₂SO₄) |

| I-4 | Acid Hydrolysis (HCl and H₂SO₄), Base Hydrolysis |

| I-5 | Acid Hydrolysis (HCl and H₂SO₄), Base Hydrolysis |

Photolytic Degradation Mechanisms of this compound Precursors

Forced degradation studies have demonstrated that ivabradine is susceptible to photolytic degradation, particularly when in solution. nih.gov While the solid form of ivabradine shows greater stability, exposure of an aqueous solution of ivabradine to light can lead to the formation of various degradation products. nih.gov

While direct photolytic cleavage of the lactam ring to form Impurity 5 is not the primary described pathway, photolytic stress can contribute to its formation indirectly. The energy absorbed from light can promote the formation of excited states or reactive intermediates that are more susceptible to hydrolysis. For instance, photolytic degradation may lead to the formation of precursors that, under the aqueous conditions of the study, readily undergo hydrolysis to yield this compound. It is important to note that studies conducted on the photolytic degradation of ivabradine in solution have identified several photoproducts, and the presence of water in these experimental setups can make it challenging to distinguish between direct photodegradation and subsequent hydrolysis. nih.gov

Hydrolytic Degradation Pathways Involving this compound Generation (Acidic, Basic, Neutral Conditions)

Hydrolysis is the most direct and significant pathway for the formation of this compound. The lactam ring in the ivabradine structure is an amide and is therefore susceptible to cleavage by water, a reaction that is catalyzed by both acidic and basic conditions. nih.gov

Acidic Conditions:

Basic Conditions:

In basic conditions, the hydroxide ion (OH-) acts as a potent nucleophile and directly attacks the carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate. The ring is then opened by the elimination of the amide anion. This is followed by an acid-base reaction where the newly formed carboxylic acid protonates the amide anion, resulting in the carboxylate and the amine functionalities of Impurity 5. This base-catalyzed hydrolysis of the lactam is generally irreversible.

Neutral Conditions:

While hydrolysis can occur under neutral pH conditions, the rate is significantly slower compared to acidic or basic conditions. In the absence of a catalyst, water is a weaker nucleophile, and the carbonyl carbon is less electrophilic. Therefore, the formation of this compound through neutral hydrolysis is generally not a major degradation pathway under typical storage conditions unless facilitated by other factors such as high temperature.

The table below summarizes the conditions under which this compound is formed via hydrolysis.

| Condition | Catalyst | Mechanism | Relative Rate of Formation |

| Acidic | H+ | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Fast |

| Basic | OH- | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Fast |

| Neutral | None | Slow nucleophilic attack of water. | Very Slow |

Thermal Degradation Studies and this compound Generation Kinetics

Elevated temperatures can accelerate the degradation of ivabradine, leading to the formation of impurities, including Impurity 5. Thermal energy can provide the necessary activation energy for the hydrolytic cleavage of the lactam ring, even under neutral pH conditions. A patent for an ivabradine hydrochloride impurity notes its thermal sensitivity, with the impurity content increasing over time, especially at temperatures above 25°C. google.com

While specific kinetic studies detailing the rate of formation of this compound under thermal stress are not extensively available, studies on the kinetics of acidic degradation at various temperatures provide insight into the temperature dependence of ivabradine's hydrolytic degradation. One study investigated the kinetics of acid degradation and calculated the first-order rate constant, half-life, shelf-life, and activation energy. researchgate.net This data indicates that as the temperature increases, the rate of degradation also increases, which would lead to a faster generation of hydrolytic impurities like Impurity 5.

The following table presents illustrative kinetic data for the acid degradation of ivabradine, which can be extrapolated to understand the effect of temperature on the formation of Impurity 5.

| Temperature (°C) | First-Order Rate Constant (k) (h⁻¹) | Half-Life (t½) (h) | Shelf-Life (t₀.₉) (h) |

| 50 | 0.025 | 27.72 | 4.21 |

| 60 | 0.048 | 14.44 | 2.19 |

| 70 | 0.091 | 7.62 | 1.16 |

| 80 | 0.165 | 4.20 | 0.64 |

This data is derived from a study on acidic degradation and is presented to illustrate the temperature dependence of ivabradine degradation. researchgate.net

Role of Raw Material Purity and Excipient Interactions in this compound Generation

The formation of this compound can also be influenced by the purity of the starting materials used in the synthesis of ivabradine and the interactions between ivabradine and the excipients used in its formulation.

Impurities present in the raw materials can potentially act as catalysts for degradation reactions. For example, acidic or basic impurities could alter the micro-pH within the drug product, thereby accelerating the hydrolysis of the lactam ring. Therefore, stringent control of the purity of starting materials and intermediates is crucial to minimize the formation of Impurity 5. daicelpharmastandards.com

Furthermore, interactions between ivabradine and pharmaceutical excipients can impact its stability. jocpr.com Some excipients may contain reactive impurities or functional groups that can promote the degradation of the API. For instance, excipients with acidic or basic properties could create a microenvironment that is conducive to the hydrolysis of ivabradine. While some drug-excipient compatibility studies for ivabradine formulations have been conducted using techniques like FTIR and have not shown significant interactions, these methods may not always be sensitive enough to detect low levels of degradation. thepharmajournal.com The potential for excipient-driven hydrolysis remains a consideration in the formulation development of a stable ivabradine product.

Advanced Analytical Methodologies for Ivabradine Impurity 5 Detection, Quantification, and Structural Elucidation

Chromatographic Techniques for Ivabradine (B130884) Impurity 5 Analysis

Chromatography is the cornerstone of pharmaceutical impurity analysis, offering the high-resolution separation required to distinguish between the main API and structurally similar impurities. Various chromatographic modes are employed to analyze Ivabradine Impurity 5, each providing unique selectivity.

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the analysis of Ivabradine and its related substances. ajrconline.org The development of robust, stability-indicating HPLC methods is essential for routine quality control and regulatory compliance.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied method for the analysis of Ivabradine and its impurities. akjournals.com The primary challenge in separating this compound lies in its nature as a positional isomer, co-existing with other isomers like Impurity III and Impurity VI, all of which exhibit very similar polarities. bg.ac.rsakjournals.com

Initial method development often involves screening various RP-HPLC columns to find one with suitable selectivity. akjournals.com Research has shown that the separation of this complex mixture is highly dependent on the column, mobile phase pH, and the organic modifiers used. bg.ac.rsakjournals.com One study systematically evaluated four different RP-HPLC columns and found that none could separate the critical pair of Impurity V and Impurity VI using a simple acetonitrile-buffer mobile phase, highlighting the analytical difficulty. akjournals.com

To overcome these challenges, chemometric approaches such as Box-Behnken design have been employed to systematically optimize chromatographic conditions. researchgate.netakjournals.com A successful isocratic method was developed that achieved separation of all eleven impurities, including Impurity 5. akjournals.com This was accomplished by introducing methanol (B129727) into the organic phase, which altered the selectivity of the system enough to resolve the critical positional isomer pairs. researchgate.netakjournals.com The optimized conditions on a Zorbax Eclipse Plus C18 column included a mobile phase of 28 mM phosphate (B84403) buffer (pH 6.0) and a mixed organic phase of acetonitrile (B52724) and methanol. researchgate.net

A gradient elution RP-HPLC method was also developed using an Analytical Quality by Design (AQbD) approach to ensure robustness. akjournals.com This method utilized an ammonium (B1175870) acetate (B1210297) buffer (pH 7.35) and a gradient of acetonitrile over 45 minutes, providing reliable separation of Ivabradine from its eleven related substances. akjournals.com Validation of these methods is performed according to ICH guidelines, assessing parameters like precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ). akjournals.comwjpps.comgoogle.com

Table 1: Example of an Optimized Isocratic RP-HPLC Method for Ivabradine Impurities

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm) | researchgate.net |

| Mobile Phase | A: 28 mM phosphate buffer (pH 6.0) B: Acetonitrile:Methanol (41:59, v/v) Ratio A:B = 82:18 (v/v) | akjournals.com |

| Flow Rate | 1.6 mL/min | researchgate.net |

| Column Temperature | 34 °C | researchgate.net |

| Detection Wavelength | 220 nm | researchgate.net |

While less common for routine impurity profiling of APIs like Ivabradine, Normal-Phase (NP) HPLC has specific applications, particularly in the separation of isomers. A patented method utilizes NP-HPLC for the analysis and separation of optical isomers of an Ivabradine hydrochloride intermediate. google.com This method employs a cellulose-based chiral stationary phase with a mobile phase consisting of n-hexane, isopropanol, and diethylamine (B46881). google.com Although this application is for a chiral separation of an intermediate, it demonstrates the utility of the NP-HPLC mode for resolving structurally similar compounds within the Ivabradine synthesis pathway, a principle that could be extended to challenging separations like that of Impurity 5 from its positional isomers if required.

Ivabradine is a single S-enantiomer. nih.gov As this compound is a positional isomer, it also possesses a chiral center, making the control of its enantiomeric purity a potential requirement. Chiral HPLC is the definitive technique for separating enantiomers.

A significant study focused on the simultaneous determination of both chiral (the R-enantiomer of Ivabradine) and achiral impurities using a single chiral column. researchgate.net This approach offers considerable savings in time and resources compared to using separate methods. mdpi.com The study screened seven different polysaccharide-based chiral stationary phases (CSPs) under polar organic mode conditions. researchgate.net The Lux Cellulose-2 column, based on cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), provided the best separation, with an ideal elution order where all impurities eluted before the main S-Ivabradine peak. researchgate.net The method was optimized using a mobile phase of methanol and acetonitrile with a small amount of diethylamine as a basic modifier, at a sub-ambient temperature of 12 °C, achieving baseline separation for all compounds. researchgate.net

Table 2: Chiral Column Screening for Ivabradine Impurity Analysis

| Chiral Stationary Phase | Mobile Phase Modifier | Outcome | Reference |

|---|---|---|---|

| Lux Cellulose-1 | Methanol | Partial Separation | researchgate.net |

| Lux Cellulose-2 | Methanol | Best Separation (Baseline) | researchgate.net |

| Lux Cellulose-3 | Methanol | Partial Separation | researchgate.net |

| Lux Cellulose-4 | Methanol | Co-elution | researchgate.net |

| Lux Amylose-1 | Methanol | Co-elution | researchgate.net |

| Lux i-Amylose-1 | Methanol | Co-elution | researchgate.net |

| Lux Amylose-2 | Methanol | Co-elution | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. It is particularly effective for the retention and separation of highly polar compounds that are not well-retained in reversed-phase chromatography. While HILIC is a powerful tool, its specific application to the analysis of this compound or any of its potential polar variants (e.g., hydroxylated or N-oxide forms) is not extensively documented in the scientific literature. However, should more polar degradation products or metabolites related to Impurity 5 be identified, HILIC would represent a logical and promising analytical strategy to explore for their separation and quantification.

This compound is a large, non-volatile molecule and is therefore not amenable to direct analysis by Gas Chromatography (GC). However, GC is an essential technique for controlling the manufacturing process by quantifying volatile impurities, such as residual solvents or volatile reactive starting materials, that could be precursors to impurity formation. rjptonline.org

Table 3: Headspace-GC Method for Residual Solvent Analysis in Ivabradine

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | DB-624 (30 m x 0.53 mm, 3.0 µm) | rjptonline.org |

| Carrier Gas | Nitrogen | rjptonline.org |

| Injector Temperature | 140 °C | rjptonline.org |

| Detector | Flame Ionization Detector (FID) | rjptonline.org |

| Detector Temperature | 250 °C | rjptonline.org |

| Oven Temperature Program | Initial 40°C (hold 7 min), ramp to 180°C at 10°C/min (hold 4 min) | rjptonline.org |

| Diluent | Dimethyl sulfoxide (B87167) (DMSO) | rjptonline.org |

Supercritical Fluid Chromatography (SFC) in this compound Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique and a viable alternative to traditional high-performance liquid chromatography (HPLC) for pharmaceutical analysis. twistingmemoirs.com Its application in impurity profiling is particularly advantageous due to its unique selectivity, high separation efficiency, and reduced environmental impact. While specific literature detailing the SFC separation of this compound is not extensively available, the principles of SFC method development for pharmaceutical impurities can be effectively applied.

SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, such as methanol, to modulate the polarity and enhance the elution of compounds. nih.gov This technique is particularly well-suited for the separation of both chiral and achiral compounds. americanpharmaceuticalreview.com In the context of this compound, which is an achiral impurity, SFC can offer orthogonal selectivity compared to reversed-phase HPLC, which is crucial for resolving co-eluting impurities. nih.govamericanpharmaceuticalreview.com

The development of an SFC method for the separation of this compound would involve a systematic screening of various stationary phases and mobile phase modifiers. nih.govresearchgate.net Stationary phases with polar functional groups, such as aminopropyl, cyanopropyl, and diol, are commonly employed for the separation of polar pharmaceutical compounds in SFC. nih.gov Furthermore, the coupling of an achiral column with a chiral stationary phase in a single SFC run can simplify the simultaneous analysis of both achiral impurities like this compound and chiral impurities of ivabradine. americanpharmaceuticalreview.com The optimization of back pressure and temperature can further fine-tune the separation, enhancing resolution and peak shape. americanpharmaceuticalreview.com

The primary advantage of employing SFC for the analysis of this compound lies in its ability to provide rapid and efficient separations while significantly reducing the consumption of organic solvents. twistingmemoirs.com This aligns with the growing emphasis on green chemistry in the pharmaceutical industry.

Table 1: General SFC Parameters for Pharmaceutical Impurity Profiling

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | Silica, Aminopropyl, Cyanopropyl, Diol, 2-Ethylpyridine | To provide varying selectivity for polar compounds. nih.gov |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) | To control the elution strength and selectivity. nih.gov |

| Modifier Gradient | 5-40% over 10 minutes | To elute a wide range of impurities with different polarities. researchgate.net |

| Back Pressure | 100-150 bar | To maintain the supercritical state of CO₂ and influence retention. americanpharmaceuticalreview.comresearchgate.net |

| Temperature | 25-40 °C | To optimize selectivity and efficiency. researchgate.net |

| Flow Rate | 3-4 mL/min | To achieve rapid analysis times. americanpharmaceuticalreview.comresearchgate.net |

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a distinct mechanism of separation based on the electrophoretic mobility of analytes in an electric field. This technique is particularly valuable for the analysis of charged molecules and can serve as a powerful complementary method to liquid chromatography.

In the context of ivabradine analysis, CE has been successfully employed for the enantiomeric separation of ivabradine, demonstrating its capability to resolve structurally similar compounds. nih.gov A study focused on the chiral separation of ivabradine utilized electrokinetic chromatography (EKC), a mode of CE, with sulfated-γ-cyclodextrin as a chiral selector. nih.gov While this study's primary focus was on enantiomers, the developed methodology highlights the potential of CE for the analysis of other ivabradine-related impurities.

For the specific analysis of this compound, a non-chiral impurity, a standard capillary zone electrophoresis (CZE) method could be developed. The development would involve the optimization of several key parameters, including the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. The choice of BGE is critical and would be selected to ensure sufficient resolution between ivabradine, this compound, and other potential impurities. The inherent low sample and reagent consumption of CE makes it a cost-effective and environmentally friendly analytical tool.

Table 2: Exemplary Capillary Electrophoresis Conditions for Ivabradine Analysis

| Parameter | Optimized Condition | Reference |

| Technique | Electrokinetic Chromatography (EKC) | nih.gov |

| Chiral Selector | 4 mM sulfated-γ-CD | nih.gov |

| Background Electrolyte | 50 mM formate (B1220265) buffer (pH 2.0) | nih.gov |

| Additive | 5 mM tetrabutylammonium-aspartic acid | nih.gov |

| Separation Time | 6 minutes | nih.gov |

Note: These conditions were optimized for the enantiomeric separation of ivabradine and would require modification for the specific analysis of this compound.

Spectroscopic Techniques for this compound Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of pharmaceutical impurities. Mass spectrometry, in particular, plays a pivotal role in providing molecular weight information and structural details through fragmentation analysis.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in pharmaceutical analysis for the identification and quantification of impurities due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. In the context of impurity analysis, HRMS is instrumental in confirming the identity of known impurities and proposing structures for novel ones.

Forced degradation studies of ivabradine have utilized LC-HR-MS/MS to identify and characterize various degradation products. nih.govnih.gov In these studies, accurate mass measurements of the protonated molecules [M+H]⁺ were used to propose the elemental compositions of the impurities. nih.gov This approach would be directly applicable to the analysis of this compound, allowing for the unambiguous determination of its molecular formula and distinguishing it from other potential isobaric impurities. The use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is common in such studies, providing the necessary mass accuracy and resolution. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule and is invaluable for structural elucidation.

The fragmentation pathways of ivabradine and its degradation products have been investigated using MS/MS. nih.govnih.gov By comparing the fragmentation pattern of an impurity with that of the parent drug, it is possible to identify the site of modification and confirm the impurity's structure. For instance, studies on ivabradine have proposed fragmentation mechanisms for various degradation products based on the observed product ions. nih.gov This methodology would be essential for the structural confirmation of this compound, providing a high degree of confidence in its identification.

Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of modern analytical chemistry. The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for the analysis of pharmaceutical impurities.

LC-MS/MS methods have been developed for the trace analysis of potential genotoxic impurities in ivabradine hydrochloride. twistingmemoirs.comchromatographyonline.comuliege.be These methods often employ multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. twistingmemoirs.comchromatographyonline.comuliege.be An LC-MS method for this compound would involve developing a suitable chromatographic separation followed by detection using a mass spectrometer. The chromatographic step separates the impurity from the API and other related substances, while the mass spectrometer provides detection and identification.

Forced degradation studies of ivabradine have extensively used LC-PDA (Photodiode Array) and LC-HR-MS/MS to investigate the resulting degradation products under various stress conditions such as acid and base hydrolysis. nih.govnih.gov These studies have successfully identified and characterized several impurities, demonstrating the power of this hyphenated technique in impurity profiling. nih.govnih.gov A similar approach would be highly effective for the comprehensive profiling and identification of this compound in bulk drug substances and finished pharmaceutical products.

Table 3: Summary of Mass Spectrometry Applications in Ivabradine Impurity Analysis

| Technique | Application | Key Findings/Capabilities | Reference(s) |

| LC-HR-MS/MS | Characterization of degradation products | Accurate mass measurements for elemental composition determination; identification of five degradation products (I-1 to I-5). | nih.govnih.gov |

| Q-TOF-MS | Determination of degradation products | Provides high-resolution mass data for structural elucidation. | nih.gov |

| MS/MS | Fragmentation pathway analysis | Elucidation of impurity structures by comparing fragmentation patterns with the parent drug. | nih.govnih.gov |

| LC-MS/MS (MRM) | Trace level quantification of genotoxic impurities | High sensitivity and selectivity for quantifying impurities at parts-per-million (ppm) levels. | twistingmemoirs.comchromatographyonline.comuliege.be |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. nirmauni.ac.in By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, NMR confirms the precise structure of an impurity. mdpi-res.com

One-dimensional (1D) NMR provides the foundational data for structural analysis.

¹H NMR (Proton NMR): This technique identifies the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For N-desmethyl Ivabradine, the ¹H NMR spectrum would be expected to show distinct signals for aromatic protons, methoxy (B1213986) (-OCH₃) groups, and the various methylene (B1212753) (-CH₂-) groups in the benzazepinone (B8055114) ring and the propyl chain. A key differentiating feature from the parent Ivabradine would be the absence of the N-methyl singlet and the presence of a broad signal corresponding to the secondary amine proton (-NH-).

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of N-desmethyl Ivabradine would display unique signals for the carbonyl carbon of the lactam, aromatic carbons, methoxy carbons, and aliphatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This is crucial for assigning the numerous aliphatic signals in the impurity's structure.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (N-desmethyl Ivabradine)

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |

| Carbonyl C | - | ~172.0 | Quaternary |

| Aromatic CH | 6.5 - 7.0 | 105.0 - 150.0 | CH |

| Methoxy C | - | 55.5 - 56.5 | CH₃ |

| Methoxy H | 3.7 - 3.9 (s, 12H) | - | - |

| Aliphatic CH₂/CH | 2.5 - 3.6 | 25.0 - 60.0 | CH/CH₂ |

| Amine NH | Broad signal | - | - |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings through two or three bonds (¹H-¹H correlations). It is invaluable for tracing the connectivity of protons within the propyl chain and the cyclic structures of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C one-bond correlations). columbia.edu This is the most reliable method for assigning carbon signals based on their attached, and more easily assigned, proton signals. columbia.edu An edited-HSQC can also provide the same information as a DEPT experiment regarding the type of carbon (CH, CH₂, CH₃). columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, not necessarily through bonds. They are crucial for determining the stereochemistry and conformation of the molecule, such as the orientation of substituents on the ring systems.

TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a given spin system, not just direct neighbors. This can be useful for identifying all protons belonging to a specific structural fragment, like the propyl chain, even if some of the couplings are very small.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of N-desmethyl Ivabradine would exhibit characteristic absorption bands. Key expected peaks include a medium-intensity peak for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), a strong C=O stretch for the lactam (amide) group (around 1650-1680 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and strong C-O stretching for the ether groups (around 1020-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O and N-H groups are strong absorbers in the IR, the aromatic ring vibrations often produce strong, sharp signals in the Raman spectrum, providing a useful fingerprint for the molecule.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H Stretch) | IR | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR | 2850 - 2970 | Medium-Strong |

| Amide (C=O Stretch) | IR | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| Ether (C-O Stretch) | IR | 1020 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Quantification and Chromophore Analysis

UV-Vis spectroscopy is a quantitative technique used to measure the concentration of a substance in a solution. It also provides information about the electronic structure (chromophores) of the molecule. The benzazepinone and benzocyclobutane ring systems in Ivabradine and its impurities act as the primary chromophores. tga.gov.au

The UV spectrum of N-desmethyl Ivabradine, like Ivabradine itself, is expected to show characteristic absorption maxima. Typically, Ivabradine exhibits absorption maxima around 286 nm. researchgate.netijsr.net The impurity would be expected to have a very similar UV profile due to possessing the same chromophoric systems. This property is exploited in HPLC methods using UV detection, where the impurity can be detected and quantified at the same wavelength as the parent API. ijsr.net A validated UV-Vis method, demonstrating linearity, accuracy, and precision, is essential for quantitative analysis in dissolution studies or for content uniformity assays if the impurity were to be analyzed in isolation.

Impurity Profiling Strategies and Best Practices for this compound

Impurity profiling is the comprehensive process of identifying and quantifying all impurities in a pharmaceutical substance. nirmauni.ac.in Developing a robust strategy is essential for controlling the quality of Ivabradine. This involves using high-resolution analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), to separate and detect all potential impurities. ajrconline.orgrsc.org

Best practices involve:

Developing stability-indicating HPLC methods capable of separating the main component from all known and potential degradation products. google.com

Forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light) to identify potential degradation products that could form during storage. researchgate.netrsc.org

Characterizing any unknown impurity present above the identification threshold set by regulatory guidelines (e.g., ICH Q3A/Q3B).

Isolation and Purification Techniques for this compound (e.g., Preparative Chromatography)

To perform full structural elucidation (especially via NMR) and to confirm the toxicological profile of an impurity, it must first be isolated in a pure form. nirmauni.ac.in

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common and effective technique for this purpose. The process involves:

Method Development: An analytical-scale HPLC method is first developed to achieve good separation between Ivabradine and Impurity 5. This method is then scaled up for preparative work.

Column Selection: A larger column packed with the same stationary phase as the analytical column is used to handle higher sample loads.

Fraction Collection: The sample mixture is injected onto the preparative column, and as the separated components elute, the fraction corresponding to the impurity is collected.

Purity Analysis and Evaporation: The collected fraction is analyzed for purity. If it meets the required purity level (typically >95% or higher for use as a reference standard), the solvent is removed, usually by lyophilization or rotary evaporation, to yield the isolated solid impurity.

This isolated standard is then used for definitive structural confirmation and as a reference marker for routine quality control testing of the API. nirmauni.ac.in

Reference Standard Generation and Characterization for this compound

The accurate identification and quantification of any impurity rely on the availability of a well-characterized reference standard. For this compound, also identified by its chemical name (S)-2-(2-(2-((3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid and CAS number 1462470-54-7, the generation of a reference standard is a fundamental prerequisite for reliable analytical testing. synzeal.comvenkatasailifesciences.comsimsonpharma.comclearsynth.com This impurity is also known by synonyms such as Ivabradine Open Ring and Ivabradine Acid Impurity. synzeal.comclearsynth.com

The generation of a reference standard for this compound typically involves two primary routes: isolation from bulk drug material or targeted organic synthesis. Isolation often employs preparative chromatographic techniques to separate the impurity from the API and other related substances. However, for impurities present at very low levels, this can be a challenging and resource-intensive process.

Consequently, directed chemical synthesis is often the preferred method for obtaining a sufficient quantity of the impurity for its use as a reference standard. The synthesis of this compound would likely involve a multi-step process designed to construct the specific open-ring structure of the molecule. While detailed synthetic procedures for this specific impurity are not widely published in peer-reviewed literature, they are undertaken by specialized chemical synthesis companies. synzeal.comvenkatasailifesciences.comsimsonpharma.comnih.gov

Once synthesized or isolated, the reference standard for this compound must undergo rigorous characterization to confirm its identity, purity, and potency. This characterization is a multi-faceted process that employs a range of spectroscopic and spectrometric techniques. These techniques provide a comprehensive profile of the molecule, ensuring its suitability as a reference material. While specific characterization data for this compound is often proprietary to the manufacturers, the typical analytical techniques employed are well-established. synzeal.comogyei.gov.hu

Table 1: Typical Characterization Techniques for Pharmaceutical Reference Standards

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural elucidation. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the reference standard by separating it from any residual starting materials, by-products, or other impurities. |

| Elemental Analysis | Determines the elemental composition of the molecule, which is used to confirm the empirical formula. |

| Water Content (e.g., Karl Fischer Titration) | Quantifies the amount of water present in the reference standard, which is crucial for determining its potency. |

Several commercial suppliers offer this compound as a reference standard, indicating that it is a well-characterized compound that meets the stringent requirements for use in analytical method development, validation, and quality control. synzeal.comvenkatasailifesciences.comsimsonpharma.comclearsynth.com The United States Pharmacopeia (USP) also provides "Ivabradine Open Ring" as a Pharmaceutical Analytical Impurity (PAI), further underscoring the availability of a characterized reference material for this specific impurity. usp.orgsigmaaldrich.com

Process Chemistry and Manufacturing Control Strategies for Ivabradine Impurity 5 Mitigation

Identification of Critical Process Parameters (CPPs) Influencing Ivabradine (B130884) Impurity 5 Levels in Drug Substance Manufacturing

The formation of Ivabradine Impurity 5 is intrinsically linked to the chemical synthesis pathway of Ivabradine. Understanding and controlling the process parameters that influence side reactions is fundamental to impurity mitigation. google.com The synthesis of Ivabradine is a multi-step process, and variations in reaction conditions at any stage can potentially lead to the formation of impurities. cbg-meb.nl For instance, the main synthesis often involves the condensation of an amine derivative with a chloropropyl benzazepinone (B8055114) intermediate. google.com

Critical Process Parameters (CPPs) are those parameters whose variability has an impact on a critical quality attribute and therefore should be monitored or controlled to ensure the process produces the desired quality. evotec.com In the context of Ivabradine synthesis, temperature, reaction time, pH, and the stoichiometric ratio of reactants and reagents are paramount. google.com Over-alkylation, a potential side reaction, can be suppressed by careful control of the reaction environment. google.com The quality of intermediates also plays a crucial role; an efficient process for preparing key intermediates is vital for controlling downstream impurity formation. google.com

Detailed analysis of the Ivabradine synthesis pathway suggests several CPPs that could directly or indirectly influence the levels of this compound.

Table 1: Potential Critical Process Parameters (CPPs) for this compound Mitigation

| Critical Process Parameter (CPP) | Potential Impact on this compound Formation | Rationale |

| Reaction Temperature | Higher temperatures can increase reaction rates, potentially favoring the formation of kinetic byproducts over the thermodynamic product. | Elevated temperatures may provide the activation energy for alternative reaction pathways leading to impurity formation. |

| Stoichiometry of Reactants | An excess of either the amine or the alkylating agent could lead to side reactions, such as over-alkylation or other secondary reactions. | Maintaining a precise molar ratio is critical to ensure the primary reaction proceeds to completion while minimizing unreacted starting materials that could engage in side reactions. google.com |

| pH of Reaction Medium | The pH can affect the nucleophilicity of the amine and the stability of intermediates, influencing the reaction pathway. | The basicity of the reaction mixture, often controlled by a base like potassium carbonate, is critical for facilitating the desired nucleophilic substitution. |

| Reaction Time | Extended reaction times may lead to the degradation of the desired product or the formation of secondary impurities from intermediates. | Monitoring reaction completion is vital to quench the reaction at the optimal point, preventing further, undesired transformations. |

| Solvent Purity and Type | The choice of solvent can influence reaction kinetics and solubility of reactants and products, affecting impurity profiles. | Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used; their purity is essential to avoid introducing reactive contaminants. google.com |

| Purification/Crystallization Conditions | The conditions during workup and crystallization (e.g., solvent, temperature, pH) determine the efficiency of impurity removal. | Recrystallization is a key step for purifying the final product and removing process-related impurities. |

Development of In-Process Control (IPC) Methodologies for Real-Time Monitoring of this compound

To effectively control CPPs, robust in-process control (IPC) methodologies are required. The adoption of Process Analytical Technology (PAT) facilitates the real-time monitoring and control of manufacturing processes. nih.govpharmafeatures.com PAT enables a shift from testing for quality at the end of production to building quality into the process by design. nih.govresearchgate.net For monitoring impurities like this compound, several PAT tools can be implemented.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing impurities in pharmaceutical manufacturing. researchgate.netakjournals.com An HPLC method can be developed and validated for the specific detection and quantification of this compound. While traditionally an offline method, online HPLC systems can be integrated into the process stream to provide near real-time data on impurity levels. americanpharmaceuticalreview.com

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are particularly well-suited for inline or online monitoring. nih.govhoriba.com These methods are non-destructive and can provide instantaneous feedback on the chemical composition of the reaction mixture. horiba.com By developing a chemometric model that correlates spectral data with the concentration of this compound (as determined by a primary method like HPLC), it becomes possible to predict impurity levels in real-time. horiba.com

Table 2: Comparison of In-Process Control (IPC) Methodologies for this compound

| IPC Methodology | Mode of Operation | Advantages | Considerations for Implementation |

| Online HPLC | At-line/Online | High specificity and sensitivity for quantifying the impurity. Direct measurement. researchgate.net | Requires automated sampling and dilution systems. Slower response time compared to spectroscopy. americanpharmaceuticalreview.com |

| Inline Raman Spectroscopy | Inline | Non-invasive, no sample preparation needed. Provides real-time data on molecular structure. nih.gov | Requires development of a robust chemometric model. Potential for fluorescence interference. |

| Inline NIR Spectroscopy | Inline | Fast, non-destructive, and suitable for monitoring multiple components simultaneously. | Less specific than Raman for structural information. Model development is complex and requires significant calibration data. horiba.com |

| Inline UV/Vis Spectroscopy | Inline | Simple, robust, and cost-effective for monitoring changes in chromophores. | Limited specificity; may not be able to distinguish between structurally similar impurities and the main compound. acs.org |

Design Space and Control Strategy Development for this compound Mitigation in Pharmaceutical Manufacturing

The Quality by Design (QbD) paradigm is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. evotec.comresearchgate.net A key element of QbD is the establishment of a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.netnih.gov

Developing a design space for the Ivabradine manufacturing process involves using risk assessment tools and Design of Experiments (DoE) to identify the relationships between CPPs and Critical Quality Attributes (CQAs), such as the level of this compound. evotec.comsenpharma.vn This knowledge is used to define operating ranges for CPPs within which the impurity level remains below the acceptable limit. senpharma.vn

A control strategy is then designed to ensure the process operates within this established design space. This strategy includes input material controls, process monitoring and controls, and specifications for intermediates and the final drug substance. researchgate.net The goal is to create a robust process where quality is not just tested but is consistently built in.

Table 3: Illustrative Design Space and Control Strategy for this compound

| Quality Attribute | Critical Process Parameter (CPP) | Design Space (Proven Acceptable Range) | Control Strategy |

| This compound Level (<0.10%) | Reaction Temperature | 55°C - 65°C | Automated temperature control with alarms for deviations. Inline temperature probes. |

| This compound Level (<0.10%) | Reactant Molar Ratio (Amine:Alkylator) | 1.0 : 1.05 - 1.0 : 1.15 | Precise gravimetric or volumetric charging of reactants. Mass flow meters for continuous feed. |

| This compound Level (<0.10%) | Reaction Time | 16 - 20 hours | Real-time monitoring of reaction completion using inline spectroscopy or online HPLC to determine the endpoint. |

| This compound Level (<0.10%) | Crystallization Cooling Rate | 5°C/hr - 10°C/hr | Programmed cooling profile in the crystallizer to ensure consistent crystal growth and impurity purging. |

Raw Material and Intermediate Quality Control to Prevent Upstream Formation of this compound

The quality of the final drug substance is highly dependent on the quality of the materials used in its synthesis. Impurities in starting materials or intermediates can be carried through the process or can participate in side reactions to form new impurities. google.com Therefore, a critical component of mitigating this compound is implementing stringent quality control on all incoming raw materials and synthesized intermediates.

The synthesis of Ivabradine typically starts from materials such as 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and (7S)-[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine or related precursors. It is essential to establish specifications for these materials that include limits for any impurities that could be structurally related to this compound or that could promote its formation. For example, controlling the level of the R-isomer in the chiral starting material is critical to ensure the stereochemical purity of the final product. cbg-meb.nlgeneesmiddeleninformatiebank.nl

Table 4: Raw Material and Intermediate Quality Control Attributes

| Material | Key Quality Attribute to Control | Analytical Method | Rationale |

| 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | Purity (Assay) | HPLC | Ensures the correct amount of the primary building block is present for the reaction. |

| 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | Related Substances | HPLC | To limit any impurities that might react to form undesired byproducts. |

| (7S)-[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine | Chiral Purity (S-isomer content) | Chiral HPLC | To prevent the formation of the corresponding R-isomer of Ivabradine and its related impurities. cbg-meb.nl |

| 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Intermediate) | Purity and Impurity Profile | HPLC | Ensures the key intermediate is of high quality before the final coupling step, minimizing the risk of impurity formation. google.com |

Continuous Manufacturing and Advanced Process Control for Impurity Reduction

Continuous manufacturing represents a paradigm shift from traditional batch processing, offering significant advantages for process control and impurity reduction. chemanager-online.comich.org In a continuous process, materials are fed constantly into the system and the product is simultaneously removed. ich.org This approach allows for a state of high consistency and control.

For the mitigation of this compound, continuous manufacturing offers several key benefits. The use of smaller reactors, such as plug flow reactors (PFRs), allows for much tighter control over reaction parameters like temperature and residence time. ispe.org Short and well-defined residence times can minimize the opportunity for the degradation of the product or the formation of impurities that require longer reaction times. ispe.org

Advanced Process Control (APC) systems can be integrated with continuous manufacturing lines. evotec.com These systems use data from PAT analyzers to provide real-time feedback and automatically adjust CPPs to keep the process in a state of control. evotec.com This closed-loop control can significantly reduce process variability and consistently minimize the formation of impurities like this compound, ensuring the final product meets all quality specifications. chemanager-online.com

Table 5: Advantages of Continuous Manufacturing for this compound Reduction

Intrinsic Stability and Degradation Kinetics of Ivabradine Impurity 5

Forced Degradation Studies of Isolated Ivabradine (B130884) Impurity 5 Under Various Stress Conditions

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a substance and establishing its degradation pathways. humanjournals.com Such studies are performed under conditions more severe than accelerated stability testing and include the effects of light, heat, humidity, acid/base hydrolysis, and oxidation. humanjournals.comfrontiersin.org While comprehensive data on the isolated Impurity 5 is limited, studies on the forced degradation of the parent drug, Ivabradine, provide significant insights into the impurity's behavior. doaj.orgresearchgate.netmostwiedzy.pl

In general, Ivabradine has been found to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. rsc.orglookchem.com The stability of its impurities, including Impurity 5, is evaluated within these broader stress tests.

Table 1: Photolytic Stress Testing Conditions for Ivabradine

| Stress Condition | Exposure Duration | Observation |

|---|---|---|

| UV Radiation (Solution) | 24 hours | Formation of six degradation products. nih.gov |

| UV Radiation (Solution) | 48 hours | Complete decomposition of Ivabradine. nih.gov |

Thermal degradation studies expose the drug substance to high temperatures to accelerate its decomposition. Ivabradine has been shown to be relatively durable, but it does degrade at elevated temperatures. doaj.orgnih.gov For instance, when heated in an aqueous solution at 80°C for 24 hours, degradation is observed. nih.gov A specific impurity has been noted for its thermal sensitivity, with its content increasing over time, particularly at storage temperatures above 25°C. google.com This highlights the importance of temperature control during storage to control impurity levels. google.com

Table 2: Thermal Stress Testing Conditions for Ivabradine

| Stress Condition | Temperature | Duration | Observation |

|---|---|---|---|

| Thermal (Aqueous Solution) | 80°C | 24 hours | Degradation of Ivabradine noted. frontiersin.orgnih.gov |

| Thermal (Solid State) | 100°C | 7 days | Ivabradine found to be stable. lookchem.com |

Hydrolysis is a common degradation pathway for pharmaceuticals. Forced degradation studies for Ivabradine involve exposing it to acidic, alkaline, and neutral pH conditions. lookchem.com The drug demonstrates significant degradation in both acidic (e.g., 1N HCl, 1N H₂SO₄) and alkaline (e.g., 3N NaOH) solutions, especially when heated. lookchem.comnih.gov In one study, Ivabradine was found to be stable in neutral hydrolytic conditions but degraded in both acid and base. lookchem.com The behavior of Impurity 5 is assessed under each of these conditions to determine its susceptibility to hydrolysis. The degradation profile of Ivabradine can differ depending on the acid used (HCl vs. H₂SO₄), indicating the formation of different sets of impurities. nih.gov

Table 3: Hydrolytic Degradation of Ivabradine

| Condition | Reagent | Temperature | Observation |

|---|---|---|---|

| Acid Hydrolysis | 2 M HCl | 80°C | Satisfactory separation of degradation products observed. nih.gov |

| Acid Hydrolysis | 1N HCl / 1N H₂SO₄ | 80°C | Extensive degradation, formation of five impurities in HCl. lookchem.comnih.gov |

| Alkaline Hydrolysis | 1 M NaOH | 80°C | Satisfactory separation of degradation products observed. nih.gov |

| Alkaline Hydrolysis | 3N NaOH | 80°C | Extensive degradation, formation of one major impurity. lookchem.com |

Oxidative degradation is another key stability concern. Stress testing typically involves exposing the drug substance to an oxidizing agent like hydrogen peroxide (H₂O₂). nih.gov Studies show that Ivabradine is highly susceptible to oxidation. In experiments using various concentrations of H₂O₂ (3% to 15%) at 80°C, complete degradation of Ivabradine was observed. nih.gov The formation of N-oxide impurities is a major pathway for oxidative degradation. rsc.org The stability of Impurity 5 in an oxidative environment is determined by observing its concentration changes during these stress tests. In some studies, however, Ivabradine was found to be stable when subjected to 30% H₂O₂ at room temperature for 7 days, indicating the critical role of temperature in accelerating oxidative degradation. lookchem.com

Table 4: Oxidative Stress Testing of Ivabradine

| Reagent | Concentration | Temperature | Observation |

|---|---|---|---|

| Hydrogen Peroxide | 3% | 80°C | Complete degradation of Ivabradine. nih.gov |

| Hydrogen Peroxide | 7.5% | 80°C | Complete degradation of Ivabradine. nih.gov |

| Hydrogen Peroxide | 15% | 80°C | Complete degradation of Ivabradine. nih.gov |

Kinetic Modeling of Ivabradine Impurity 5 Degradation Pathways

Kinetic modeling helps in understanding the rate at which a compound degrades. For pharmaceutical substances, degradation often follows zero-order or first-order kinetics. Such studies allow for the calculation of important parameters like rate constants, half-life (t₁/₂), and shelf-life (t₉₀). While specific kinetic models for the degradation of isolated this compound are not widely published, kinetic studies of the parent drug's degradation provide a framework. For example, the kinetics of the acidic degradation process for Ivabradine have been investigated, allowing for the calculation of activation energy and other parameters. researchgate.net This type of analysis is crucial for predicting the stability of the drug and its impurities over time under various storage conditions.

Identification and Characterization of Secondary Degradation Products of this compound

When an impurity itself degrades, it forms secondary degradation products. Identifying these products is a complex analytical challenge, typically requiring advanced hyphenated techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS). lookchem.comnih.gov In the context of Ivabradine, forced degradation studies have led to the identification and characterization of numerous degradation products. doaj.orgresearchgate.net For example, under acidic hydrolysis, five distinct degradation products (designated I-1 to I-5) have been identified. nih.gov If this compound were to degrade further under specific stress conditions, its degradants would be new, uncharacterized peaks in the chromatogram. The structural elucidation of these secondary products would involve analyzing their mass-to-charge ratio (m/z) and fragmentation patterns from MS/MS spectra to propose a chemical structure. researchgate.net

Table of Compound Names

| Name Mentioned in Article | Chemical Name/Type |

| Ivabradine | 3-(3-{((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methylamino}propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one |

| This compound | Specific chemical structure as defined by pharmacopeial or regulatory standards. |

| N-desmethyl ivabradine | Active metabolite of Ivabradine. nih.gov |

| Ivabradine N-oxide | A major oxidative degradation product of Ivabradine. rsc.org |

| Hydrogen Peroxide | H₂O₂ |

| Hydrochloric Acid | HCl |

| Sulfuric Acid | H₂SO₄ |

| Sodium Hydroxide | NaOH |

Computational and Theoretical Approaches in Ivabradine Impurity 5 Research

Quantum Chemical Calculations for Predicting Ivabradine (B130884) Impurity 5 Reactivity and Formation Energetics

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules, predicting their reactivity, and elucidating the energetics of chemical reactions. These methods, however, have not been specifically applied to Ivabradine Impurity 5 in published research.

Molecular Orbital Analysis and Electronic Structure of this compound

Molecular orbital (MO) theory provides a sophisticated model for understanding the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

No specific molecular orbital analysis or detailed electronic structure elucidation for this compound has been documented in scientific literature. However, computational studies have been performed on other ivabradine impurities, such as IVA-9 (3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one)). nih.govnih.gov For IVA-9, frontier orbital energies were computed to understand its electronic properties. nih.govnih.gov Such an analysis for this compound would be invaluable in predicting its reactivity and potential interactions.

Reaction Pathway Modeling for this compound Formation and Degradation

Reaction pathway modeling uses computational methods to map out the potential routes for the formation and degradation of a chemical compound. This involves calculating the transition state energies and reaction energies for various potential steps. Such models are instrumental in understanding how an impurity is formed during synthesis or degradation, allowing for process optimization to minimize its presence.

There is no published research on the reaction pathway modeling for the formation or degradation of this compound. Forced degradation studies on ivabradine have identified various degradation products under stress conditions like acid/base hydrolysis, oxidation, and photolysis, but the precise mechanistic pathways are often proposed based on the identified structures rather than detailed computational modeling. nih.govresearchgate.netfrontiersin.org For instance, studies have proposed fragmentation patterns for degradation products based on mass spectrometry data, which could be further substantiated with quantum chemical calculations. researchgate.net

Spectroscopic Property Simulations for this compound (e.g., NMR Chemical Shifts, MS Fragmentation)

Computational chemistry allows for the simulation of spectroscopic data, which is a vital tool for structure confirmation and identification of unknown compounds. By predicting spectra for a proposed structure and comparing them to experimental data, researchers can gain confidence in their structural assignments.

No specific simulations of Nuclear Magnetic Resonance (NMR) chemical shifts or Mass Spectrometry (MS) fragmentation patterns for this compound have been reported. The structural elucidation of pharmaceutical impurities heavily relies on these techniques. conicet.gov.ar Computational tools, including quantum mechanical calculations, can accurately predict NMR spectra (chemical shifts and coupling constants) and aid in the interpretation of complex MS fragmentation patterns. mitcongressi.itnih.gov This approach, while standard in modern pharmaceutical analysis, has not been publicly applied to this compound.

Chemoinformatics and Database Mining for Related Impurity Information and Analogues

Chemoinformatics involves the use of computational tools to analyze chemical information. This includes mining large chemical databases for compounds with similar structures or properties, which can help in predicting the characteristics of a new impurity based on known analogues.

There is no evidence of specific chemoinformatics or database mining studies focused on this compound and its analogues. Pharmaceutical companies and researchers utilize chemoinformatics to manage and analyze vast amounts of chemical data, which can aid in identifying potential impurities and understanding structure-activity relationships. neovarsity.orgu-strasbg.fr Initiatives exist to create comprehensive databases of pharmaceutical impurities to centralize information on their chemistry, stability, and biological effects, but specific entries or detailed computational analyses for this compound are not highlighted. rdc-concepts.com

Machine Learning Approaches for Predicting Impurity Formation or Detection Characteristics

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the formation of impurities in chemical reactions and to analyze complex analytical data. zamann-pharma.comopenreview.net These models can be trained on large datasets of chemical reactions to identify patterns that lead to the formation of by-products.

Currently, there are no published machine learning models specifically developed to predict the formation or detection characteristics of this compound. The application of ML in pharmaceutical sciences is growing, with models being developed to predict various properties, from drug-related side effects to the likelihood of nitrosamine (B1359907) impurity formation. nih.govzamann-pharma.com These advanced computational methods could, in principle, be applied to predict the conditions under which this compound might form, but such research has not yet been made public.

Data Tables

While dedicated research is lacking, some basic physicochemical properties of this compound have been computationally predicted and are available in public databases.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H38N2O6 | PubChem |

| Molecular Weight | 486.6 g/mol | PubChem |

| XLogP3-AA | 3.0 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 13 | PubChem |

| Exact Mass | 486.27298694 Da | PubChem |

This table contains data computationally generated by PubChem.

Quality Risk Management and Academic Interpretations of Ivabradine Impurity 5 Control

Application of Quality by Design (QbD) Principles to Ivabradine (B130884) Impurity 5 Control Strategies

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov The application of QbD principles is instrumental in developing a robust control strategy for impurities such as Ivabradine Impurity 5.

A comprehensive QbD approach for controlling this compound involves several key steps:

Defining the Quality Target Product Profile (QTPP): This includes identifying the critical quality attributes (CQAs) of the drug product, with the level of any single unspecified impurity being a CQA.

Identifying Critical Process Parameters (CPPs): Through risk assessment and experimental studies, the process parameters that have a significant impact on the formation of this compound are identified.

Establishing a Control Strategy: Based on the understanding of the process, a control strategy is designed to ensure that the level of this compound is consistently below the established acceptance criteria. This can involve controls on starting materials, in-process controls, and final product specifications.

The genesis of impurities in the synthesis of Ivabradine is often related to the reaction pathways and process parameters. ich.org By understanding the mechanistic pathways leading to the formation of impurities, including potential degradation products, a more effective control strategy can be implemented. nih.govnih.govresearchgate.net

Table 1: Illustrative Application of QbD for this compound Control

| QbD Element | Application to this compound Control |

| Quality Target Product Profile (QTPP) | The final drug product must have a level of this compound that does not exceed the qualified safety limit. |

| Critical Quality Attributes (CQAs) | Level of this compound, identity of the impurity. |

| Critical Process Parameters (CPPs) | Temperature, pressure, reaction time, pH, and purity of starting materials and reagents that may influence the formation of Impurity 5. |

| Control Strategy | Specification for raw materials, in-process controls at critical steps, and a validated analytical method for quantifying this compound in the final drug substance. |

Scientific Approaches to Establishing Reporting Thresholds and Qualification Limits for this compound

The establishment of reporting thresholds and qualification limits for impurities is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgeuropa.eugmp-compliance.orgich.org These thresholds are based on the maximum daily dose of the drug.

The reporting threshold is the level above which an impurity must be reported in the drug substance specification. The identification threshold is the level above which the structure of the impurity must be determined. The qualification threshold is the level above which the biological safety of the impurity must be established. ich.org

For a new drug substance, the thresholds are determined as follows:

Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3A(R2) Guideline ich.org

Assuming a hypothetical maximum daily dose for Ivabradine, one can determine the specific thresholds for its impurities. For instance, if the maximum daily dose is 15 mg, the reporting threshold would be 0.05%, the identification threshold would be 0.10%, and the qualification threshold would be 0.15%.

The qualification of an impurity involves acquiring and evaluating data that establishes its biological safety at the specified level. ich.org This can be achieved through a variety of methods, including exposure in toxicology studies, literature data, or as a significant metabolite in animal or human studies. kobia.kr In-silico toxicology predictions can also be used as a supporting tool in the safety assessment of impurities. nih.govnih.govresearchgate.net

Post-Approval Change Management and Continuous Improvement in this compound Control

Post-approval changes to the manufacturing process are often necessary for continuous improvement, cost reduction, or to address supply chain issues. However, any change that has the potential to affect the impurity profile of the drug substance, including the level of this compound, must be carefully managed. The principles for post-approval change management are outlined in ICH Q10 (Pharmaceutical Quality System) and ICH Q12 (Technical and Regulatory Considerations for Pharmaceutical Product Lifecycle Management). fda.goveuropa.eupda.orgeuropeanpharmaceuticalreview.com